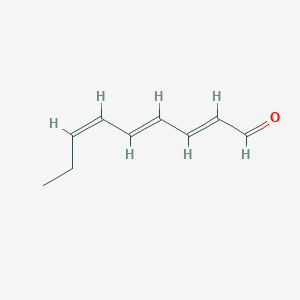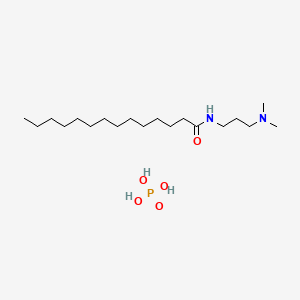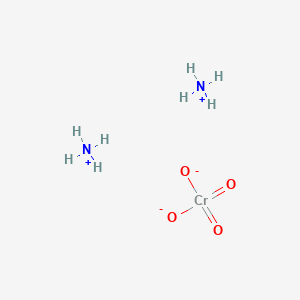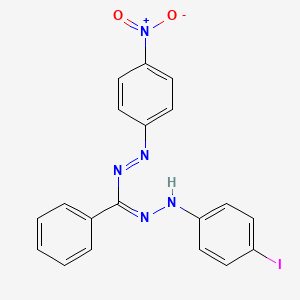
2E,4E,6Z-Nonatrienal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2E,4E,6Z-Nonatrienal” is a chemical compound with the molecular formula C9H12O . It has an average mass of 136.191 Da and a monoisotopic mass of 136.088821 Da . It is also known by other names such as “(2E,4E,6Z)-2,4,6-Nonatrienal” in English, German, and French .
Molecular Structure Analysis
The molecular structure of “2E,4E,6Z-Nonatrienal” consists of 9 carbon atoms, 12 hydrogen atoms, and 1 oxygen atom . The exact structure can be found in chemical databases like ChemSpider .Wissenschaftliche Forschungsanwendungen
Aggregation Pheromone Synthesis : It has been used in the synthesis of aggregation pheromones for the Freeman sap beetle, Carpophilus freemani Dobson, and the dusky sap beetle, Carpophilus lugubris Murray. The synthetic route for this pheromone has been improved to enhance 6E isomer selectivity (Petroski, 1997).
Analysis in Insect-Related Sources : Geometrical isomers of 2,4,6-nonatrienal have been analyzed in flea beetles, specifically Epitrix hirtipennis and E. fuscula. These isomers have been identified as components of male-produced aggregation pheromones (Zilkowski et al., 2008).
Electrocatalysis for Hydrogen Peroxide Production : Research has explored the design strategies of non-noble metal-based electrocatalysts for the 2-electron oxygen reduction reaction (ORR) to hydrogen peroxide, highlighting the importance of 2E,4E,6Z-Nonatrienal in this context (Zhao & Yuan, 2021).
Pheromone Identification and Synthesis : The compound has been identified and synthesized as part of male-produced aggregation pheromone compounds from the eggplant flea beetle, Epitrix fuscula (Zilkowski et al., 2006).
Oxygen Reduction Reaction on Metal Surfaces : It's also relevant in the study of oxygen reduction on metal surfaces, addressing issues of 2-electron versus 4-electron reduction of oxygen (Viswanathan et al., 2012).
Selective Oxygen Reduction to Hydrogen Peroxide on Metal Catalysts : Research has focused on transition metal single atom coordination for selective oxygen reduction to hydrogen peroxide, an area where 2E,4E,6Z-Nonatrienal could be significant (Jiang et al., 2019).
Wirkmechanismus
Zukünftige Richtungen
The future directions for “2E,4E,6Z-Nonatrienal” could involve its use in enhancing the aroma of food products. For instance, it has been found that increasing the concentration of “2E,4E,6Z-Nonatrienal” in walnuts intensifies their characteristic aroma . This finding may guide the future breeding of new walnut cultivars with improved aroma .
Eigenschaften
IUPAC Name |
(2E,4E,6Z)-nona-2,4,6-trienal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-2-3-4-5-6-7-8-9-10/h3-9H,2H2,1H3/b4-3-,6-5+,8-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDSWFFUGPJMMN-ZRGCPWHVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC=CC=CC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C=C\C=C\C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2E,4E,6Z-Nonatrienal | |
CAS RN |
100113-52-8 |
Source


|
| Record name | 2,4,6-Nonatrienal, (2E,4E,6Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100113528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,6-NONATRIENAL, (2E,4E,6Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6791472F8N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2H-Pyran-3(6H)-one,6-ethoxy-2-(hydroxymethyl)-,O-methyloxime,[2S-(2alpha,3E,6bta)]-(9CI)](/img/no-structure.png)





![Tetrakis[N-phthaloyl-(S)-phenylalaninato]dirhodium Ethyl Acetate Adduct](/img/structure/B1147714.png)

![{2-[(Hydroxyimino)methyl]phenyl}methanol](/img/structure/B1147716.png)

